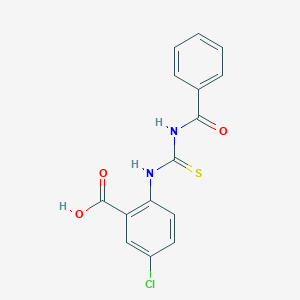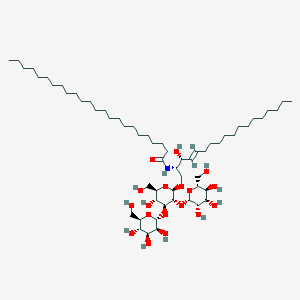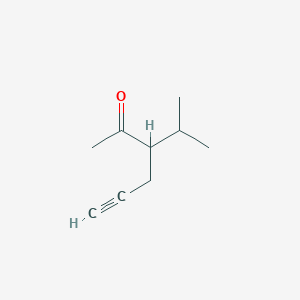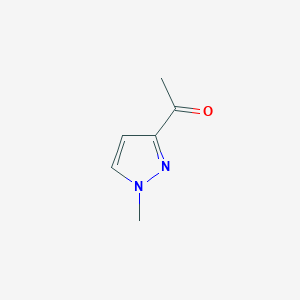
Benzamide, N-3-cyclopenten-1-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-3-cyclopenten-1-yl- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of Benzamide, N-3-cyclopenten-1-yl- is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, Benzamide, N-3-cyclopenten-1-yl- can alter gene expression, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
Benzamide, N-3-cyclopenten-1-yl- has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, N-3-cyclopenten-1-yl- has several advantages for lab experiments. It is a stable compound that can be synthesized easily and has a high purity. It has also been found to have low toxicity, making it a safe compound to use in experiments. However, one of the limitations of Benzamide, N-3-cyclopenten-1-yl- is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of Benzamide, N-3-cyclopenten-1-yl-. One of the most important directions is to further investigate its mechanism of action. Understanding how this compound works can help researchers develop more effective drugs for the treatment of cancer, inflammatory diseases, and neurological disorders. Additionally, more studies are needed to determine the optimal dosage and administration of Benzamide, N-3-cyclopenten-1-yl- for different applications. Finally, researchers can explore the potential of this compound for other applications, such as in the field of materials science or as a potential pesticide.
In conclusion, Benzamide, N-3-cyclopenten-1-yl- is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more effective treatments for various diseases.
Synthesemethoden
Benzamide, N-3-cyclopenten-1-yl- can be synthesized using different methods. One of the most common methods is the reaction between cyclopentadiene and N-(tert-butoxycarbonyl)benzamide in the presence of a catalyst. This method yields Benzamide, N-3-cyclopenten-1-yl- with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-3-cyclopenten-1-yl- has been used in scientific research for various applications. One of the most important applications is in the field of medicinal chemistry. This compound has been found to have potential anti-cancer properties, and it has been studied as a potential drug candidate for the treatment of cancer. It has also been studied for its potential anti-inflammatory properties and for its use in the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
132065-12-4 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
N-cyclopent-3-en-1-ylbenzamide |
InChI |
InChI=1S/C12H13NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h1-7,11H,8-9H2,(H,13,14) |
InChI-Schlüssel |
MQZHLAAOHTUELL-UHFFFAOYSA-N |
SMILES |
C1C=CCC1NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1C=CCC1NC(=O)C2=CC=CC=C2 |
Synonyme |
Benzamide, N-3-cyclopenten-1-yl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)



![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)




![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)
